molecular formula C18H18O B12904279 4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran CAS No. 88631-80-5

4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran

Cat. No.: B12904279
CAS No.: 88631-80-5
M. Wt: 250.3 g/mol
InChI Key: RRLOIOHWUNWCOU-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran is a synthetically produced benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. Benzofuran is a privileged scaffold in the development of novel therapeutic agents due to its wide range of reported biological activities . This specific compound features a 1-benzofuran core substituted with methyl and phenyl groups at the 2-position and an isopropyl (propan-2-yl) group at the 7-position, a structural motif that researchers investigate for its potential to modulate biological activity and physicochemical properties. The benzofuran structural class has demonstrated considerable potential in oncological research. Numerous studies have highlighted that derivatives similar to this compound exhibit potent antiproliferative activities against various human cancer cell lines, functioning through mechanisms such as tubulin polymerization inhibition . Furthermore, benzofuran derivatives are a active area of investigation in infectious disease research, showing promising broad-spectrum activity against a range of bacterial and fungal pathogens . The structural flexibility of the benzofuran core allows for extensive structure-activity relationship (SAR) studies, making this compound a valuable chemical intermediate for designing and synthesizing novel analogs for high-throughput screening and lead optimization . This product is provided as a high-purity compound characterized by advanced analytical techniques to ensure identity and quality. It is intended for research applications exclusively, including but not limited to: in vitro biological screening, as a building block in organic synthesis, and as a standard for analytical method development. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88631-80-5

Molecular Formula

C18H18O

Molecular Weight

250.3 g/mol

IUPAC Name

4-methyl-2-phenyl-7-propan-2-yl-1-benzofuran

InChI

InChI=1S/C18H18O/c1-12(2)15-10-9-13(3)16-11-17(19-18(15)16)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

RRLOIOHWUNWCOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(OC2=C(C=C1)C(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropyl-4-methyl-2-phenylbenzofuran typically involves multi-step organic reactions. One common method is the cyclization of ortho-hydroxyphenyl derivatives with appropriate alkylating agents. For instance, the synthesis can start with the preparation of 2-phenyl-3-(1-isopropyl-4-methyl)prop-2-en-1-ol, followed by cyclization using acidic or basic catalysts to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or ruthenium complexes are often employed in the cyclization steps. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropyl-4-methyl-2-phenylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms, such as alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the benzofuran ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products:

Scientific Research Applications

Biological Activities

Research indicates that compounds in the benzofuran class, including 4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran, exhibit a range of biological activities:

  • Anticancer Properties : Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation. For instance, structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The compound has been evaluated for its potential antimicrobial effects against different pathogens, showcasing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of benzofuran can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study focused on the synthesis of benzofuran derivatives highlighted the anticancer potential of similar compounds. The research demonstrated that specific modifications in the structure significantly enhanced their efficacy against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Studies

In another investigation, this compound was tested against various bacterial strains. Results indicated effective inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Research

Research published in a pharmacological journal examined the anti-inflammatory properties of benzofuran derivatives. The findings indicated that these compounds could inhibit pro-inflammatory cytokines, offering insights into their use in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of 7-Isopropyl-4-methyl-2-phenylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key structural differences between the target compound and related benzofuran derivatives:

Compound Name Substituents (Position) Molecular Weight* Key Features
4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran 4-Me, 2-Ph, 7-iPr ~264.3 g/mol Moderate lipophilicity; electron-donating groups at 4 and 7 positions
5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran 5-I, 7-Me, 2-4-MePh, 3-SO-Me ~428.3 g/mol Steric bulk from iodine; electron-withdrawing sulfinyl group enhances polarity
(E)-1-(5-Bromo-2-phenylbenzofuran-7-yl)-3-(4'-trifluoromethoxyphenyl)-prop-2-en-1-one 5-Br, 2-Ph, 7-Ph, chalcone moiety ~517.2 g/mol Extended conjugation via chalcone; bromine and CF3O groups enhance bioactivity

*Calculated based on molecular formulas.

Key Observations:
  • Substituent Electronic Effects : The target compound’s methyl (electron-donating) and isopropyl groups contrast with the electron-withdrawing iodine and sulfinyl groups in ’s derivative. This difference impacts reactivity; for example, the iodine atom in 5-iodo derivatives facilitates electrophilic substitution reactions, whereas the target compound’s isopropyl group may enhance hydrophobic interactions in biological systems .
  • ’s compound, with a methylsulfinyl group at position 3, may exhibit stronger intermolecular interactions (e.g., dipole-dipole) due to the polar sulfinyl moiety .
  • Biological Relevance : Chalcone-containing derivatives () demonstrate enhanced bioactivity due to conjugation effects, which the target compound lacks. However, the isopropyl group in the target may improve membrane permeability, a critical factor in drug design .

Crystallographic and Electronic Properties

  • Structural Analysis : The SHELX system (e.g., SHELXL) is widely used for refining crystal structures of benzofuran derivatives, as seen in ’s study . The target compound’s structure, if resolved crystallographically, would likely employ similar methods to analyze bond lengths and angles, particularly at substituted positions.
  • Electronic Properties: Tools like Multiwfn enable comparative analysis of electron density and electrostatic potentials. For instance, the target compound’s methyl and isopropyl groups likely create regions of localized electron density, whereas sulfinyl or halogenated derivatives () exhibit polarized electron distributions due to electronegative substituents .

Biological Activity

4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Synthesis

The structure of this compound features a benzofuran core with specific substituents that influence its biological properties. The synthesis typically involves methods such as cyclization reactions and functional group modifications. For instance, the total synthesis of related benzofuran derivatives has been extensively documented, highlighting various synthetic strategies that can be adapted for this compound .

Biological Activity Overview

Research indicates that benzofuran derivatives, including this compound, exhibit a range of biological activities:

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzofuran derivatives. For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A review highlighted that modifications in the benzofuran structure can enhance cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung)15
Compound BHeLa (Cervical)10
4-Methyl-2-phenyl...TBDTBDTBD

2. Antibacterial and Antifungal Activity

Benzofuran derivatives have also been studied for their antibacterial and antifungal properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in this compound may enhance its antimicrobial efficacy .

Table 2: Antimicrobial Activity of Related Benzofurans

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli20 µg/mL
Compound DS. aureus15 µg/mL
4-Methyl-2-phenyl...TBDTBDTBD

The mechanisms underlying the biological activity of benzofurans often involve interactions with cellular targets such as tubulin and various enzymes. For instance, molecular docking studies have shown that certain benzofurans bind effectively to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Case Studies

Several case studies illustrate the potential therapeutic applications of benzofurans:

  • Anticancer Study : A study conducted on a series of modified benzofurans demonstrated enhanced cytotoxicity against A549 lung cancer cells. The modifications included methyl and methoxy groups at specific positions on the benzofuran ring, which significantly improved their antiproliferative activity compared to unmodified compounds .
  • Antimicrobial Study : In another investigation, a related compound was tested against clinical strains of MRSA and showed promising antibacterial activity with an MIC comparable to standard antibiotics .

Q & A

Q. What synthetic methodologies are effective for preparing 4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran, and how can yield be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted precursors under reflux conditions. For example, potassium hydroxide-mediated hydrolysis in methanol/water (5:1 v/v) at reflux for 5 hours, followed by acidification and purification via column chromatography (ethyl acetate eluent) achieves ~82% yield . Key optimization steps include:

  • Controlling reaction temperature to avoid side reactions (e.g., ester decomposition).
  • Using anhydrous solvents to minimize byproducts.
  • Employing silica gel chromatography with gradient elution for purity (>95% by HPLC).

Q. What analytical techniques are essential for structural confirmation of this benzofuran derivative?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., O–H⋯O hydrogen bonds with distances of ~2.68 Å ).
  • NMR spectroscopy : 1H^1H NMR identifies substituent environments (e.g., methyl groups at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 294.1352).

Advanced Research Questions

Q. How do substituent positions influence crystal packing and non-covalent interactions in benzofuran derivatives?

Methodological Answer: Substituents like methyl or propan-2-yl groups alter dihedral angles and intermolecular forces. For example:

  • The benzofuran core is planar (mean deviation: 0.005 Å ), but bulky substituents (e.g., phenyl, propan-2-yl) induce torsional strain (dihedral angles: 5.93°–80.23° ).
  • Weak C–H⋯O interactions (2.8–3.2 Å) and π-π stacking (3.5 Å interplanar distance) stabilize 3D networks .
    Experimental Design : Compare crystal structures of analogs (e.g., 5-fluoro vs. 7-methyl derivatives) using single-crystal XRD and Hirshfeld surface analysis .

Q. What strategies address stereochemical challenges in synthesizing dihydrobenzofuran analogs?

Methodological Answer:

  • Asymmetric catalysis : Chiral ligands (e.g., BINOL) induce enantioselectivity in cyclization steps .
  • Dynamic kinetic resolution : Utilize racemic intermediates that equilibrate under reaction conditions (e.g., [3,3]-sigmatropic rearrangements ).
  • Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IG) .

Q. How can computational methods resolve contradictions in reported conformational data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy-minimized conformers (e.g., B3LYP/6-31G* level) to compare with experimental XRD data .
  • Molecular dynamics (MD) : Simulate solvent effects on molecular flexibility (e.g., benzene vs. chloroform) .
  • Statistical analysis : Use Pearson’s correlation to assess consistency in dihedral angles across studies .

Q. What methodologies evaluate the bioactivity of benzofuran derivatives against microbial targets?

Methodological Answer:

  • In vitro antimicrobial assays : Minimum inhibitory concentration (MIC) tests using broth microdilution (e.g., against S. aureus or E. coli) .
  • Molecular docking : Predict binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
  • Resistance studies : Serial passage assays to monitor mutation rates under sub-MIC drug pressure .

Data Analysis and Interpretation

Q. How to reconcile discrepancies in reported hydrogen-bonding patterns of benzofuran derivatives?

Methodological Answer:

  • Systematic review : Compile XRD datasets from analogous compounds (e.g., 5-bromo vs. 7-methyl derivatives ) to identify trends.
  • Multivariate analysis : Principal component analysis (PCA) correlates substituent electronegativity with hydrogen-bond strength (e.g., O–H⋯O vs. C–H⋯O) .
  • Temperature-dependent studies : Collect XRD data at varying temperatures (e.g., 100–300 K) to assess thermal motion effects .

Synthesis and Reaction Mechanisms

Q. What mechanistic insights explain the regioselectivity of benzofuran ring formation?

Methodological Answer:

  • Electrophilic aromatic substitution : Electron-donating groups (e.g., methyl) direct cyclization to the para position .
  • Kinetic vs. thermodynamic control : Monitor reaction intermediates via 1H^1H NMR to determine if product distribution is time-dependent .
  • Isotope labeling : Use 13C^{13}C-labeled precursors to track carbon migration during cyclization .

Advanced Characterization Techniques

Q. How does solid-state NMR complement XRD in analyzing benzofuran derivatives?

Methodological Answer:

  • 13C^{13}C CP/MAS NMR : Resolves crystallographic inequivalence (e.g., methyl groups in different environments ).
  • 19F^{19}F NMR : Detects fluorine substituent dynamics in 5-fluoro analogs .
  • Cross-polarization efficiency : Correlates with hydrogen-bonding network density .

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